(5E)-2-[(2-hydroxyethyl)(methyl)amino]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one
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Overview
Description
(5E)-2-[(2-hydroxyethyl)(methyl)amino]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one is a complex organic compound with a unique structure that includes a thiazole ring, a hydroxyethyl group, and a methylsulfanylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-[(2-hydroxyethyl)(methyl)amino]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The hydroxyethyl group is introduced via a nucleophilic substitution reaction, while the methylsulfanylphenyl group is added through a condensation reaction with a suitable aldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors can also improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-[(2-hydroxyethyl)(methyl)amino]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The methylidene group can be reduced to form a methylene group.
Substitution: The hydroxyethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group results in the formation of a carbonyl compound, while reduction of the methylidene group yields a methylene derivative.
Scientific Research Applications
(5E)-2-[(2-hydroxyethyl)(methyl)amino]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a biochemical probe for studying enzyme interactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5E)-2-[(2-hydroxyethyl)(methyl)amino]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-methoxyphenethylamine
- 2-(4-methoxyphenyl)ethylamine
- 4-methoxyphenylacetonitrile
Uniqueness
What sets (5E)-2-[(2-hydroxyethyl)(methyl)amino]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazole ring and the hydroxyethyl group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(5E)-2-[2-hydroxyethyl(methyl)amino]-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-16(7-8-17)14-15-13(18)12(20-14)9-10-3-5-11(19-2)6-4-10/h3-6,9,17H,7-8H2,1-2H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPBKGZWQSGRGT-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NC(=O)C(=CC2=CC=C(C=C2)SC)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCO)C1=NC(=O)/C(=C\C2=CC=C(C=C2)SC)/S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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